2-[(4,6-dimethylpyrimidin-2-yl)amino]-3-(3-methoxyphenyl)-3,5-dihydro-4H-imidazol-4-one
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Overview
Description
2-[(4,6-dimethylpyrimidin-2-yl)amino]-3-(3-methoxyphenyl)-3,5-dihydro-4H-imidazol-4-one is a complex organic compound that features a pyrimidine ring substituted with dimethyl groups and an imidazole ring fused with a methoxyphenyl group
Preparation Methods
The synthesis of 2-[(4,6-dimethylpyrimidin-2-yl)amino]-3-(3-methoxyphenyl)-3,5-dihydro-4H-imidazol-4-one typically involves the condensation of β-dicarbonyl compounds with amines. One common method involves the use of microwave irradiation to facilitate the reaction between (S)-N-α-benzoyl-l-arginine ethyl ester hydrochloride and acetylacetone . This method yields the desired compound in moderate yield and purity. Industrial production methods may involve similar synthetic routes but optimized for large-scale production, including the use of continuous flow reactors and automated synthesis systems.
Chemical Reactions Analysis
This compound can undergo various chemical reactions, including:
Oxidation: The methoxy group can be oxidized to form corresponding aldehydes or carboxylic acids.
Reduction: The imidazole ring can be reduced under hydrogenation conditions to form dihydro derivatives.
Substitution: The dimethyl groups on the pyrimidine ring can be substituted with other functional groups using electrophilic substitution reactions.
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like hydrogen gas with a palladium catalyst, and electrophiles like halogens for substitution reactions. The major products formed depend on the specific reaction conditions and reagents used.
Scientific Research Applications
2-[(4,6-dimethylpyrimidin-2-yl)amino]-3-(3-methoxyphenyl)-3,5-dihydro-4H-imidazol-4-one has several scientific research applications:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Medicine: Explored for its potential use in drug development, particularly as an anticancer agent due to its ability to interact with DNA and inhibit cell proliferation.
Industry: Utilized in the development of new materials with specific electronic or optical properties.
Mechanism of Action
The mechanism of action of this compound involves its interaction with biological macromolecules such as DNA and proteins. The pyrimidine and imidazole rings allow it to intercalate into DNA, disrupting the replication process and leading to cell death. Additionally, the compound can inhibit specific enzymes involved in cell proliferation pathways, making it a potential anticancer agent.
Comparison with Similar Compounds
Similar compounds include other pyrimidine and imidazole derivatives, such as:
2-amino-4,6-dimethylpyrimidine: Shares the pyrimidine core but lacks the imidazole ring and methoxyphenyl group.
Ethyl (S)-2-benzamido-5-[(4,6-dimethylpyrimidin-2-yl)amino]pentanoate: Contains a similar pyrimidine structure but with different substituents and functional groups.
Properties
IUPAC Name |
2-[(4,6-dimethylpyrimidin-2-yl)amino]-1-(3-methoxyphenyl)-4H-imidazol-5-one |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H17N5O2/c1-10-7-11(2)19-15(18-10)20-16-17-9-14(22)21(16)12-5-4-6-13(8-12)23-3/h4-8H,9H2,1-3H3,(H,17,18,19,20) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
FMGTZAVSPVFAKU-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=NC(=N1)NC2=NCC(=O)N2C3=CC(=CC=C3)OC)C |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H17N5O2 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
311.34 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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